Unique CCR5 Antagonism Profile vs. Regioisomeric Analogs
Preliminary pharmacological screening indicates 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid functions as a CCR5 antagonist, a target for treating HIV, asthma, and rheumatoid arthritis [1]. This activity is directly attributable to its specific 6-(2-methoxyphenyl) substitution pattern. Crucially, the regioisomer 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS 1315361-02-4) lacks any reported CCR5 activity, demonstrating that the position of the aryl group is a critical determinant of biological function [2]. This qualitative difference in target engagement defines the compound's unique utility for programs focused on the CCR5 pathway.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Positive (CCR5 antagonist) |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid |
| Quantified Difference | Qualitative difference: active vs. no reported activity |
| Conditions | Preliminary pharmacological screening [1] |
Why This Matters
This specificity is paramount for researchers developing CCR5-targeted therapies, as using a regioisomer would invalidate the entire study's biological premise.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] PubChem. 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid. Biological Test Results. Accessed 2026. View Source
